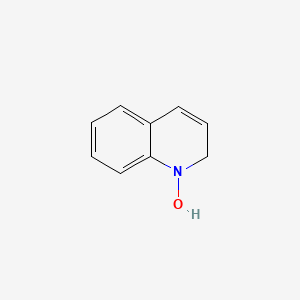
(2-Aminophenyl)(aziridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)(aziridin-1-yl)methanone is a compound that features both an aziridine ring and an aminophenyl group. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain, which makes them highly reactive and versatile in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(aziridin-1-yl)methanone can be achieved through various methods. One common approach involves the reaction of 2-aminobenzoyl chloride with aziridine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the use of high-temperature dehydration processes or the cyclization of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of amino alcohols to produce aziridines .
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(aziridin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oximes or other nitrogen-containing compounds.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amines, oximes, and other nitrogen-containing heterocycles .
Scientific Research Applications
(2-Aminophenyl)(aziridin-1-yl)methanone has several scientific research applications:
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Aziridine derivatives have shown potential as anticancer agents due to their ability to alkylate DNA.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(aziridin-1-yl)methanone involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows the compound to interact with various molecular targets, including nucleophiles and electrophiles. In biological systems, the compound can alkylate DNA, leading to cytotoxic effects that are useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)(azetidin-1-yl)methanone: Similar to (2-Aminophenyl)(aziridin-1-yl)methanone but contains a four-membered azetidine ring instead of a three-membered aziridine ring.
Aziridine-1-carbaldehyde oximes: These compounds feature an aziridine ring and an oxime group, and they have shown potential as anticancer agents.
Uniqueness
This compound is unique due to its combination of an aminophenyl group and an aziridine ring, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
98952-76-2 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-aminophenyl)-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9(12)11-5-6-11/h1-4H,5-6,10H2 |
InChI Key |
RHBIFFHXJWCARX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


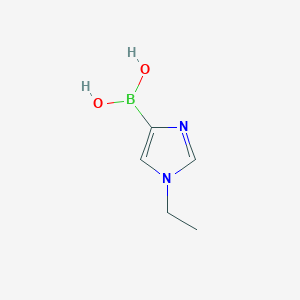
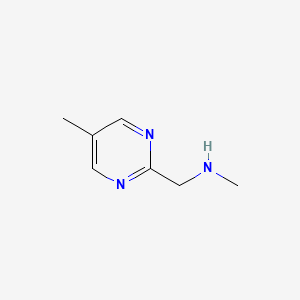
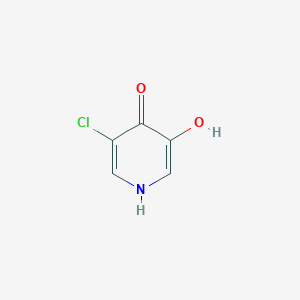

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)


![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
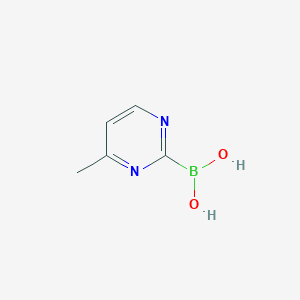
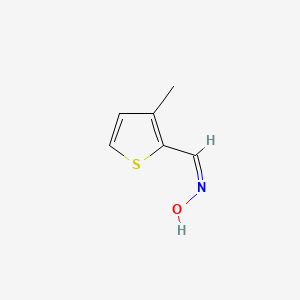
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)
